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Cat. No.: B555599

Get Quote

An In-Depth Technical Guide to the Solubility and Stability of H-D-His(1-Me)-OH

Introduction

H-D-His(1-Me)-OH, or 1-methyl-D-histidine, is a non-proteinogenic amino acid derivative of D-
histidine.[1][2] In this derivative, a methyl group is attached to the N-1 (tele) position of the
imidazole ring. This modification prevents N-H tautomerism and can alter the molecule's
physicochemical properties, such as its basicity, lipophilicity, and interaction profile compared to
its parent amino acid. For researchers in drug development and peptide synthesis, H-D-His(1-
Me)-OH serves as a valuable building block.[3] Its incorporation into peptides can enhance
stability, modulate receptor binding, and improve pharmacokinetic properties. A thorough
understanding of its solubility and stability is paramount for accurate formulation, reliable
experimental outcomes, and ensuring the integrity of active pharmaceutical ingredients (APIS).

This guide provides a comprehensive technical overview of the solubility and stability
characteristics of H-D-His(1-Me)-OH. It is designed to equip researchers, scientists, and drug
development professionals with the foundational knowledge and practical methodologies
required to effectively work with this compound. We will delve into the theoretical basis for its
solubility, provide robust experimental protocols for its determination, and explore its stability
profile under various stress conditions as mandated by regulatory guidelines.
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Physicochemical Properties

A baseline understanding of the fundamental physicochemical properties of H-D-His(1-Me)-OH

Is essential before undertaking any experimental work. These properties govern its behavior in

solution and its susceptibility to degradation.

Property Value Source
] (2R)-2-amino-3-(1-methyl-1H-

Chemical Name o o [4]
imidazol-4-yl)propanoic acid
H-D-His(1-Me)-OH, 1-methyl-

Synonyms - [5](6]
D-histidine

CAS Number 163750-77-4 [5][6]

Molecular Formula C7H11N302 [31[7]

Molecular Weight 169.18 g/mol [31[7]
Off-white to pale beige

Appearance _ [31[7]
solid/powder

) ~1.7 (carboxyl), ~6.2
pKa (predicted) N/A

(imidazole), ~9.0 (a-amino)

Note: pKa values are estimated based on the parent molecule, histidine, and the electronic

effect of N-methylation. Actual experimental determination is recommended.

Solubility Profile

The solubility of an APl is a critical parameter that influences its bioavailability, formulation, and

route of administration. The solubility of H-D-His(1-Me)-OH is dictated by its zwitterionic nature,

arising from the acidic carboxylic acid group and the basic a-amino and imidazole groups.

Theoretical Considerations and Solvent Selection

Rationale

The overall charge of an amino acid derivative at a given pH is a primary determinant of its

solubility in aqueous media.[8] A systematic approach to solubilization involves calculating the
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net charge:
o Acidic Residues: Assign a value of -1 to the C-terminal carboxyl group (-COOH).[9]

o Basic Residues: Assign a value of +1 to the N-terminal amino group (-NHz) and each basic
side chain (imidazole ring of histidine).[9]

At physiological pH (~7.4), the a-amino group of H-D-His(1-Me)-OH will be protonated (+1
charge) and the carboxyl group will be deprotonated (-1 charge). The imidazole ring of histidine
has a pKa of approximately 6.0, so at pH 7.4, it will be largely neutral. Therefore, the molecule
is expected to be a zwitterion with a net charge near zero, suggesting moderate solubility in
water but potentially requiring pH adjustment or co-solvents for higher concentrations.[10][11]

» For Basic Peptides/Amino Acids (Net Charge > 0): Use of a dilute acidic solution (e.g., acetic
acid) can improve solubility by ensuring all basic groups are protonated.[11]

o For Acidic Peptides/Amino Acids (Net Charge < 0): Use of a dilute basic solution (e.g.,
ammonium bicarbonate) can improve solubility.

o For Neutral Peptides/Amino Acids (Net Charge = 0): If aqueous solubility is poor, organic co-
solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or acetonitrile
may be required.[8][10]

Experimental Workflow for Solubility Determination

This protocol provides a systematic approach to determine the solubility of H-D-His(1-Me)-OH.
The core principle is to start with the most benign solvents and progress to organic or pH-
adjusted solvents only as needed, always using a small aliquot of the material for initial testing.
[91[11]

Caption: Decision workflow for systematically determining the solubility of H-D-His(1-Me)-OH.

Step-by-Step Experimental Protocol for Solubility
Assessment

e Preparation: Allow the lyophilized powder of H-D-His(1-Me)-OH to equilibrate to room
temperature before opening the vial.[11]
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e Initial Test: Accurately weigh a small amount (e.g., 1-2 mg) of the compound into a clean vial.

e Agueous Solubility: Add a measured volume of sterile deionized water (e.g., 100 pL) to
achieve a target concentration (e.g., 10 mg/mL). Vortex the solution. If the compound
dissolves completely, resulting in a clear solution, proceed to determine the saturation point
by adding more compound.

o Physical Dissolution Aids: If the solution is cloudy or contains particulates, sonicate the vial
for 3-5 minutes or warm it gently (to 30-40°C).[8][11] Re-examine for dissolution.

e pH Adjustment: Based on the theoretical assessment, H-D-His(1-Me)-OH is zwitterionic but
has a basic imidazole side chain. If it remains insoluble in water, add 10% acetic acid
dropwise while vortexing to aid dissolution.[10]

e Organic Co-solvents: If the compound is still insoluble, test solubility in polar aprotic solvents
like DMSO or DMF. First, attempt to dissolve the compound in a minimal amount of the
organic solvent, then dilute with an aqueous buffer to the desired final concentration.[9]

e Quantification: Centrifuge the final saturated solution to pellet any undissolved solid. The
concentration in the supernatant can be quantified using a suitable analytical method, such
as HPLC-UV, to determine the precise solubility.

lllustrative Solubility Data

The following table presents expected solubility data for H-D-His(1-Me)-OH based on the
behavior of D-histidine and similar amino acid derivatives.[12][13] This data should be
confirmed experimentally.
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Solvent Temperature Expected Solubility Rationale / Notes
Polar, zwitterionic
Moderately Soluble nature facilitates
Water 25°C ] ) )
(~20-40 mg/mL) interaction with water.
[14]
Similar to water;
Moderately Soluble ) )
PBS (pH 7.4) 25°C physiological buffer.
(~20-40 mg/mL)
[15]
Both amino and
) imidazole groups are
Highly Soluble (>100
0.1 M HCI 25°C fully protonated,
mg/mL) ) )
forming a highly
soluble salt.
The carboxyl group is
deprotonated, but
0.1 M NaOH 25°C Soluble .
solubility may be less
than in acid.
Limited solubility for
Methanol 25°C Slightly Soluble zwitterions in alcohols.
[7]
Lower polarity than
) methanol further
Ethanol 25°C Sparingly Soluble -
reduces solubility.[12]
[13]
Excellent polar aprotic
Highly Soluble (>100 solvent for a wide
DMSO 25°C
mg/mL) range of compounds.
[8][12]
Generally a poor
Acetonitrile 25°C Sparingly Soluble solvent for free amino
acids.[8]
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Stability Profile

Evaluating the intrinsic stability of H-D-His(1-Me)-OH is a regulatory requirement and is critical
for determining appropriate storage conditions, re-test periods, and identifying potential
degradation products that could impact safety and efficacy.[16] Forced degradation, or stress
testing, is performed according to ICH Q1A(R2) guidelines to accelerate the degradation
process and elucidate these pathways.[17][18]

Forced Degradation Studies: A Self-Validating System

The goal of a forced degradation study is to achieve 5-20% degradation of the API.[17] This
range is optimal because it is significant enough to produce and detect primary degradants
without being so extensive that secondary and tertiary degradants complicate the analysis.
These studies are foundational for developing and validating a "stability-indicating” analytical
method—a method proven to accurately measure the active ingredient's concentration without
interference from its degradation products.[19]

Protocol for Forced Degradation Studies

A single batch of H-D-His(1-Me)-OH is typically used for stress testing.[16] A stock solution
(e.g., 1 mg/mL in water or a suitable solvent) is prepared and subjected to the following
conditions in parallel with a control sample stored at 2-8°C.
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Stress Condition

Typical Protocol

Causality / Purpose

Acid Hydrolysis

Mix with equal volume of 0.1 M
to 1 M HCI. Incubate at 60°C
for 24-48 hours. Neutralize

before analysis.

To assess susceptibility to
degradation in low pH
environments, which can occur
during formulation or in vivo.
[17]

Base Hydrolysis

Mix with equal volume of 0.1 M
to 1 M NaOH. Incubate at
60°C for 2-8 hours. Neutralize

before analysis.

To evaluate stability in alkaline
conditions. Amide bonds (not
present here) and other
functional groups can be labile.
[17]

Oxidation

Mix with 3-30% hydrogen
peroxide (H202). Store at room
temperature for 24 hours,

protected from light.

The imidazole ring of histidine
is known to be susceptible to
oxidation. This tests for
vulnerability to oxidative stress.
[20]

Thermal Stress

Store as a solid powder and in
solution at elevated
temperatures (e.g., 70°C) for

1-2 weeks.

To determine the intrinsic
thermal stability and identify
degradation pathways that are

accelerated by heat.[16]

Photostability

Expose solid powder and
solution to controlled light
exposure (UV/Vis) as per ICH
Q1B guidelines (e.g., 1.2
million lux hours and 200 watt

hours/m2).

To identify if the molecule is
light-sensitive, which dictates
packaging and handling
requirements.[16][18]

Potential Degradation Pathways

Based on the structure of H-D-His(1-Me)-OH and known degradation patterns of histidine,

several pathways can be hypothesized. The primary sites of instability are the imidazole ring

and the stereocenter.
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o Oxidation: The electron-rich imidazole ring is a likely target for oxidation by peroxides or
radicals, potentially leading to ring-opening or the formation of various oxidized species.

» Decarboxylation: Thermal stress can potentially lead to the loss of the carboxyl group.

o Deamination/Elimination: Under harsh conditions, the a-amino group could be involved in
degradation reactions. A known degradation pathway for histidine involves the elimination of
the amino group to form urocanic acid.[21][22]

e Racemization: The chiral center at the a-carbon could be susceptible to racemization under
basic or thermal stress, leading to the formation of the L-isomer, H-L-His(1-Me)-OH.

H-D-His(1-Me)-OH

Stress Conditsqgs

Acid/Base Hydrolysis

Base-catalyzed

Photostress (UV/Vis)

Oxidation (H202) Thermal Stress

v {'Potential Degradation Products

R|ng_—Opened/OX|d|zed Decarboxylation Product
Imidazole Products

Racemization Product
(H-L-His(1-Me)-OH)

(Urocanic Acid Derivative)

Click to download full resolution via product page

Caption: Hypothesized degradation pathways for H-D-His(1-Me)-OH under forced degradation
conditions.

lllustrative Stability Data Summary

This table summarizes the expected outcomes from a forced degradation study of H-D-His(1-
Me)-OH.
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Major Degradation

Stress Condition % Degradation (Expected) .
Products (Hypothesized)
Generally stable; minor

0.1 M HCI, 60°C, 48h < 5% o )
racemization possible.
Racemization product,

0.1 M NaOH, 60°C, 8h 10-15% _ _ o
Urocanic acid derivative.[22]

3% H20:2, RT, 24h 15-20% Oxidized imidazole species.

] Expected to be stable as a

70°C (Solid), 1 week < 5% ]

solid.
_ Decarboxylation and

70°C (Solution), 1 week 5-10% o
racemization products.
Urocanic acid derivative (as

Photostability (ICH Q1B) 5-10% urocanic acid is a known

photoproduct).[21]

Recommended Analytical Methods

Accurate quantification is essential for both solubility and stability studies. Reversed-phase
high-performance liquid chromatography (RP-HPLC) coupled with UV detection is the standard
method.

» Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) or formic acid (Solvent
A) and acetonitrile with 0.1% TFA or formic acid (Solvent B).

o Column: A C18 stationary phase is typically suitable for separating the polar parent
compound from less polar degradation products.

o Detection: UV detection at ~210-220 nm is effective for the peptide bond and imidazole ring.
[23] Mass spectrometry (LC-MS) is invaluable for identifying the mass of unknown
degradation products.[24]

Conclusion
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This guide provides a comprehensive framework for understanding and evaluating the solubility
and stability of H-D-His(1-Me)-OH. While H-D-His(1-Me)-OH is predicted to have moderate
agueous solubility, its behavior is highly dependent on pH. Its stability profile, particularly its
susceptibility to oxidation and base-catalyzed degradation, must be experimentally
characterized. The protocols and theoretical considerations outlined herein offer a robust
starting point for researchers to generate reliable data, enabling confident formulation
development and ensuring the quality and integrity of their scientific work.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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